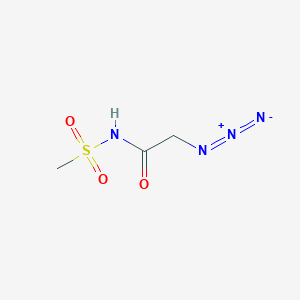

2-Azido-N-methylsulfonylacetamide

Übersicht

Beschreibung

2-Azido-N-methylsulfonylacetamide is a useful research compound. Its molecular formula is C3H6N4O3S and its molecular weight is 178.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Bioorthogonal Chemistry

Azides, such as those derived from 2-Azido-N-methylsulfonylacetamide, play a pivotal role in bioorthogonal chemistry. This field involves reactions that can occur inside living organisms without interfering with native biochemical processes. For instance, the robust synthesis of 2′-azido modified RNA from 2′-amino precursors by a diazotransfer reaction highlights the versatility of azides in modifying RNA molecules. This modification enables site-specific labeling and functionalization of RNA to probe its biology, demonstrating a significant application in biotechnological tools such as siRNA technologies (Moreno et al., 2022).

Peptide and Protein Engineering

The regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase to produce [1,2,3]-triazoles is another example where azides are utilized in scientific research. This methodology enables the modification of peptides and proteins, providing a way to study their structure and function or to create molecules with novel properties. The reaction conditions are compatible with solid-phase peptide synthesis, demonstrating the utility of azides in the preparation of complex biomolecules (Tornøe et al., 2002).

Imaging and Sensing

Azides are integral to the development of fluorescent probes for imaging applications. A study involving an azide-functionalized O-methylrhodol fluorophore showcases the potential of azides in creating sensitive probes for detecting hydrogen sulfide (H2S) in biological systems. This approach not only offers a rapid and selective method for H2S detection but also paves the way for advanced imaging techniques like light sheet fluorescence microscopy (LSFM), facilitating the study of chemical signaling in multicellular systems (Hammers et al., 2015).

Synthetic Chemistry

In synthetic chemistry, azides are used for the preparation of diverse organic compounds. The thermal decompositions of azides, such as those studied in 2-azido-N,N-dimethylacetamide, elucidate reaction mechanisms that are fundamental to developing novel synthetic pathways. Understanding these mechanisms enables the design of new reactions for creating complex molecules (Dyke et al., 2005).

Sulfonylation Reactions

The use of sulfonyl azides, possibly derivable from compounds like this compound, in sulfonylation reactions is another crucial application. These reactions are key in the synthesis of sulfones and other sulfonylated products, demonstrating the importance of azides in the creation of compounds with potential pharmaceutical applications (Zhang et al., 2019).

Wirkmechanismus

Target of Action

Azides are known to be versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of rna to probe its biology . Therefore, it can be inferred that 2-Azido-N-methanesulfonylacetamide may interact with RNA molecules in the cell.

Mode of Action

Based on the general properties of azides, it can be postulated that 2-azido-n-methanesulfonylacetamide may interact with its targets through a process known as azide-alkyne huisgen cycloaddition, a type of click chemistry . This reaction is often used to attach small reporter groups to various probes.

Biochemical Pathways

Given its potential interaction with rna, it can be hypothesized that 2-azido-n-methanesulfonylacetamide may influence pathways involving rna metabolism or rna interference .

Result of Action

Given its potential interaction with rna, it can be inferred that the compound may influence rna metabolism or rna interference, potentially affecting gene expression .

Biochemische Analyse

Biochemical Properties

2-Azido-N-methylsulfonylacetamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, azido-derivatized sugars like this compound are used as bioorthogonal probes to assay the glycosylation status of cells and tissues

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, azido sugars can perturb molecular and cellular recognition processes, impacting cellular nucleotide-sugar levels and N-linked glycosylation . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Azido compounds, such as this compound, can undergo click reactions, forming stable triazole rings that can inhibit or activate specific enzymes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are critical factors to consider. Studies have shown that azido compounds can have varying stability and degradation rates, impacting their long-term effects on cellular functions . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels, impacting cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its localization and accumulation. The compound interacts with transporters and binding proteins, affecting its distribution within the cell . These interactions are essential for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its role in cellular processes and optimizing its use in research and therapeutic applications.

Eigenschaften

IUPAC Name |

2-azido-N-methylsulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O3S/c1-11(9,10)6-3(8)2-5-7-4/h2H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCNTLVJSRRQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501292324 | |

| Record name | 2-Azido-N-(methylsulfonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98025-60-6 | |

| Record name | 2-Azido-N-(methylsulfonyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98025-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azido-N-(methylsulfonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

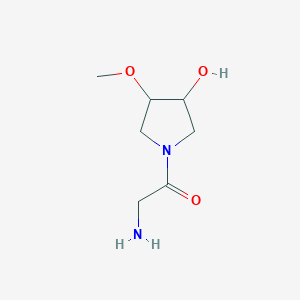

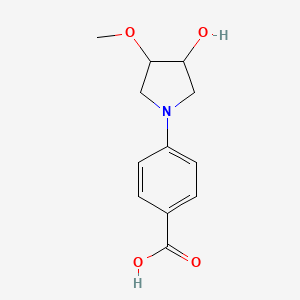

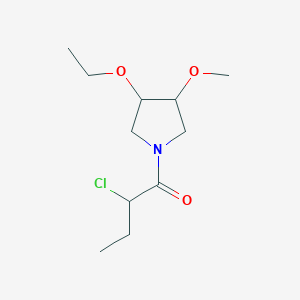

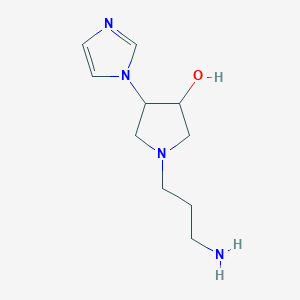

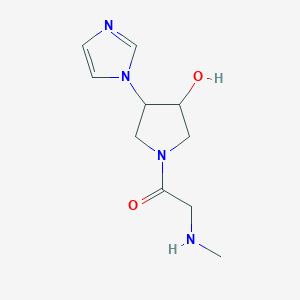

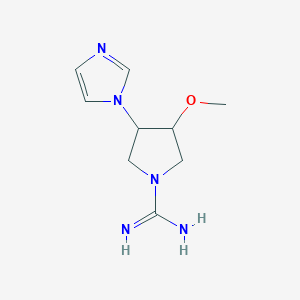

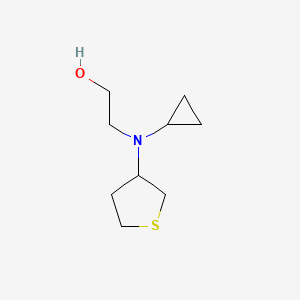

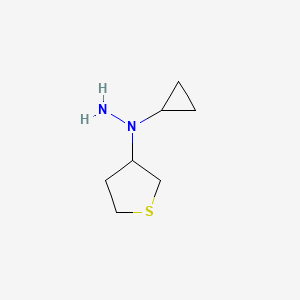

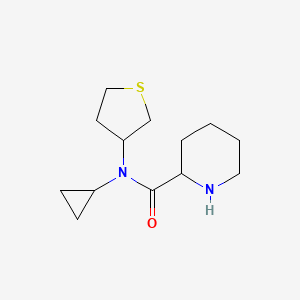

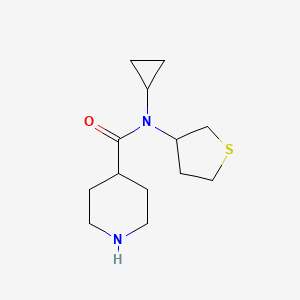

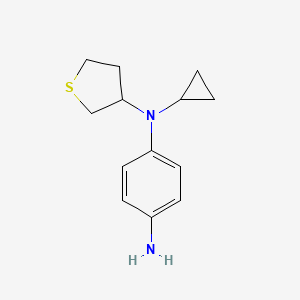

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-3-oxopropanenitrile](/img/structure/B1477992.png)

![Azetidin-3-yl(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B1478012.png)